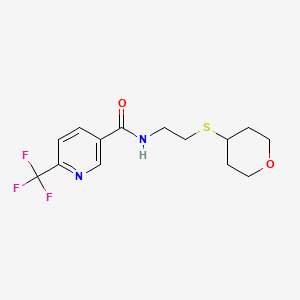

N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-6-(trifluoromethyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-6-(trifluoromethyl)nicotinamide, also known as TPN-171, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential cofactor in many cellular processes, including energy metabolism, DNA repair, and gene expression. Inhibition of NAMPT leads to depletion of cellular NAD+ levels, which can induce cell death in cancer cells.

Scientific Research Applications

- Borate and Sulfonamide Groups : The compound contains both borate and sulfonamide functional groups. It can be synthesized through nucleophilic and amidation reactions .

- Drug Synthesis : Boronic acid compounds, including those with borate linkages, play a crucial role in organic synthesis. They are used to protect diols, participate in asymmetric synthesis (e.g., amino acids), and facilitate reactions like Diels–Alder and Suzuki coupling. Additionally, boric acid derivatives serve as enzyme inhibitors and specific ligand drugs .

- Drug Carriers : Borate linkages are employed in constructing stimulus-responsive drug carriers. These carriers can load anti-cancer drugs, insulin, and genes, releasing them based on environmental cues such as pH, glucose levels, and ATP .

- Hydrogen Peroxide Detection : Boronic acid compounds, including our target compound, can act as fluorescent probes to identify hydrogen peroxide. This property is valuable for monitoring oxidative stress and cellular processes .

- Detection of Sugars, Copper, and Fluoride Ions : The compound’s structure allows it to selectively detect sugars, copper ions, and fluoride ions, making it useful in analytical chemistry and bioimaging .

- Drug Delivery : Boronic ester bonds, found in our compound, are used in constructing drug carriers. These carriers can deliver anticancer drugs, insulin, and genetic material. The controlled release of drugs is achieved by manipulating the formation and rupture of boronic ester bonds in different environments .

- Modification of Macrocycles : The compound’s unique structure opens avenues for modification and application in catalysis and sensing. For instance, selective substitution of its p-fluorine atoms could lead to novel macrocycles with tailored properties .

- Advantages of Borate Linkages : The compound’s borate linkages offer simple construction conditions, good biocompatibility, and responsiveness to microenvironmental changes (e.g., pH, glucose levels, and ATP). These properties are valuable for designing smart drug carriers .

- Characterization : The compound’s crystal structure has been characterized using techniques such as NMR, IR, MS, and single crystal X-ray diffraction. Density functional theory (DFT) calculations validate the consistency between experimental and calculated values .

Organic Synthesis and Drug Intermediates

Fluorescent Probes

Anticancer Research

Catalysis and Sensing

Biocompatibility and Microenvironment Responsiveness

Crystallographic and Conformational Studies

properties

IUPAC Name |

N-[2-(oxan-4-ylsulfanyl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O2S/c15-14(16,17)12-2-1-10(9-19-12)13(20)18-5-8-22-11-3-6-21-7-4-11/h1-2,9,11H,3-8H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDOVRDMYAXRDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1SCCNC(=O)C2=CN=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-6-(trifluoromethyl)nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2981244.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2981255.png)

![(E)-N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2981257.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2981258.png)

![6-Tert-butyl-2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2981259.png)

![5-(3,4-dimethylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2981264.png)

![8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2981265.png)